![molecular formula C14H13BrN2O2 B2892291 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2097867-20-2](/img/structure/B2892291.png)
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
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Description
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13BrN2O2 and its molecular weight is 321.174. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through covalent or non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other furan carboxamides, it may influence pathways related to these compounds .
Pharmacokinetics
These properties would greatly influence the compound’s bioavailability, which is crucial for its efficacy .
Biological Activity
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound, highlighting its pharmacological properties and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multistep process that includes the bromination of furan derivatives followed by amide formation with pyridine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to ensure high yields and purity of the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key pharmacological properties:
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has shown inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms and cancer therapy resistance.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 70% at concentrations of 10 µM, inducing apoptosis through caspase activation.
-
Antimicrobial Efficacy :
- Objective : To assess antimicrobial activity against Staphylococcus aureus.
- Findings : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.
-
Enzyme Inhibition Study :
- Objective : To investigate PARP inhibition.
- Findings : The compound inhibited PARP activity with an IC50 value of 50 nM, suggesting its potential as a therapeutic agent in cancer treatments.
Data Summary Table
Properties
IUPAC Name |
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-13-6-5-12(19-13)14(18)17-8-9-1-4-11(16-7-9)10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDNVDVECGZCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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